The Application and Synthesis of 2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride (CAS: 1248803-37-3)
The Application and Synthesis of 2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride (CAS: 1248803-37-3)
Executive Summary
In modern drug discovery, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic for improving the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride (CAS: 1248803-37-3) serves as a highly specialized electrophilic building block designed to introduce the rigid 2-azabicyclo[2.2.1]heptane moiety via a robust sulfonamide linkage.
This technical guide provides an in-depth analysis of the compound’s physical properties, the mechanistic rationale for its use in medicinal chemistry, and field-tested, self-validating protocols for its synthesis and downstream application.
Chemical Identity & Physical Properties
Accurate characterization and handling of sulfamoyl chlorides require a strict understanding of their physical properties. Due to the highly reactive nature of the S-Cl bond, the compound exhibits specific sensitivities to moisture and thermal degradation[1].
| Property | Value |
| Chemical Name | 2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride |
| CAS Number | 1248803-37-3 |
| Molecular Formula | C₆H₁₀ClNO₂S |
| Molecular Weight | 195.67 g/mol |
| Monoisotopic Mass | 195.01208 Da[2] |
| SMILES | O=S(N1CC2CCC1C2)(Cl)=O |
| Physical State | Viscous liquid to low-melting solid |
| Storage Requirements | -20 °C (Freezer), strictly under inert atmosphere (Ar/N₂)[3] |
| Sensitivity | Highly moisture-sensitive, corrosive |
Structural Significance & Mechanistic Rationale
The architectural value of 2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride lies in its bridged bicyclic core. When incorporated into a drug candidate, this scaffold provides distinct advantages over flexible acyclic amines or flat aromatic systems:
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Conformational Restriction : The [2.2.1] bridged system locks the nitrogen atom in a defined spatial trajectory. This pre-organization drastically reduces the entropic penalty of binding when the molecule interacts with its biological target (a principle heavily utilized in the design of high-affinity nicotinic acetylcholine receptor ligands, such as epibatidine analogues)[4].
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Metabolic Stability : The steric bulk and the lack of easily accessible, unhindered α-protons protect the core from rapid cytochrome P450-mediated oxidative metabolism.
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Vector Projection : The sulfonamide linkage acts as a strong hydrogen bond acceptor/donor system while projecting the bicyclic core at a precise angle into lipophilic pockets of target proteins.
Caption: Pharmacophore logic: Bicyclic core restriction and sulfonamide linkage enhancing stability.
Synthetic Methodology: Preparation of the Sulfamoyl Chloride
The synthesis of sulfamoyl chlorides from secondary amines is notoriously prone to the formation of symmetrical sulfamide byproducts ( R2N−SO2−NR2 ). To prevent this, the protocol must kinetically favor the reaction of the amine with sulfuryl chloride ( SO2Cl2 ) over the reaction of the amine with the newly formed product[5].
Step-by-Step Protocol
Objective : Convert 2-azabicyclo[2.2.1]heptane to its corresponding sulfamoyl chloride with >95% chemoselectivity.
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Preparation of the Electrophile Solution : To an oven-dried, argon-purged round-bottom flask, add anhydrous dichloromethane (DCM, 10 mL/mmol of amine) and sulfuryl chloride (2.5 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
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Causality: Maintaining a massive stoichiometric excess of SO2Cl2 and utilizing cryogenic temperatures ensures that the highly reactive sulfamoyl chloride product cannot compete with SO2Cl2 for unreacted amine, thereby suppressing dimer formation.
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Amine Addition : Dissolve 2-azabicyclo[2.2.1]heptane free base (1.0 eq) and triethylamine ( Et3N , 1.2 eq) in anhydrous DCM. Add this solution dropwise to the SO2Cl2 solution over 45 minutes via a syringe pump.
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Causality: Slow, controlled addition keeps the local concentration of the amine near zero, further enforcing the kinetic preference for SO2Cl2 attack.
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Thermal Equilibration : Allow the reaction mixture to slowly warm to 0 °C over 2 hours.
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Workup : Quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and 1M HCl. Extract rapidly with cold DCM (3x). Wash the combined organic layers with ice-cold brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure (water bath temperature < 25 °C).
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Causality: The S-Cl bond is highly susceptible to hydrolysis. Cold, acidic aqueous conditions minimize the rate of hydrolysis to the corresponding sulfamic acid during the removal of amine salts.
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Caption: Workflow for the synthesis of 2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride.
Downstream Functionalization: Sulfonamide Library Generation
Once synthesized, 2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride is immediately deployed to generate target sulfonamides.
Coupling Protocol
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Activation : Dissolve the target primary amine or aniline (1.1 eq) and pyridine (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
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Causality: Pyridine acts as both a base to neutralize the generated HCl and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.
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Coupling : Add a solution of the sulfamoyl chloride (1.0 eq) in THF dropwise.
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Completion : Stir at room temperature for 4-6 hours. Monitor completion via TLC.
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Purification : Concentrate the mixture, reconstitute in Ethyl Acetate, and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO3 , and brine. Purify via flash chromatography.
Handling, Storage, and Analytical Validation
Sulfamoyl chlorides are inherently more susceptible to hydrolysis than their aryl sulfonyl chloride counterparts. The electron-donating nature of the bicyclic nitrogen partially stabilizes the partial positive charge on the sulfur atom, making it highly reactive toward ambient moisture.
Self-Validating Analytical Trick (LC-MS Monitoring)
Do not rely on standard reverse-phase LC-MS for purity assessment. The aqueous mobile phase will rapidly hydrolyze the S-Cl bond on the column, leading to false degradation readings (showing up as the sulfonic/sulfamic acid mass).
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The Solution : Derivatize a 10 µL aliquot of the reaction mixture by quenching it in 100 µL of strictly anhydrous methanol containing a drop of pyridine. Wait 5 minutes, then inject. You will observe the clean, stable methyl sulfonate ester mass ( [M−Cl+OCH3] ), proving the intact presence of the sulfonyl chloride in your reactor.
Storage Standards
If the compound cannot be used immediately, it must be concentrated to complete dryness, purged with argon, and stored neat at -20 °C[3]. Avoid storing it in solution, as trace moisture in solvents will degrade the batch over time.
References
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PubChemLite Database. "2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride (C6H10ClNO2S)". URL: [Link]
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The Journal of Organic Chemistry (ACS). "Preparation of Unsymmetrical Sulfonylureas from N,N'-Sulfuryldiimidazoles". URL:[Link]
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RSC Publishing. "6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue". URL:[Link]
Sources
- 1. 1248803-37-3|2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride (C6H10ClNO2S) [pubchemlite.lcsb.uni.lu]
- 3. 1689-02-7|Pyrrolidine-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
